molecular formula C13H11N3 B182968 N-Phenyl-1H-benzimidazol-2-amine CAS No. 21578-58-5

N-Phenyl-1H-benzimidazol-2-amine

Cat. No. B182968
CAS RN: 21578-58-5
M. Wt: 209.25 g/mol
InChI Key: OUAAURDVPDKVAK-UHFFFAOYSA-N
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Description

“N-Phenyl-1H-benzimidazol-2-amine” is a derivative of benzimidazole . Benzimidazole is a nitrogen-containing heterocyclic organic compound. It is a bicyclic compound with fused benzene and imidazole nucleus .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported .


Molecular Structure Analysis

The molecular structure of “N-Phenyl-1H-benzimidazol-2-amine” consists of a benzimidazole ring attached to a phenyl group . The molecular formula is C13H11N3 .

Scientific Research Applications

1. Structural and Spectroscopic Studies

N-Phenyl-1H-benzimidazol-2-amine and its derivatives have been extensively studied for their molecular structures using various physico-chemical techniques, including Density Functional Theory (DFT) and Frontier Molecular Orbitals (FMO) analysis. These studies contribute significantly to the understanding of the electronic structure and molecular interactions of these compounds (Ghani & Mansour, 2012).

2. Biological and Antimicrobial Activity

N-Phenyl-1H-benzimidazol-2-amine based compounds have demonstrated high biological activity, especially in inhibiting the metabolic growth of bacteria. This makes them valuable in the development of new antimicrobial agents (Ghani & Mansour, 2012).

3. Anticancer Research

These compounds and their Pd(II) and Pt(II) complexes have shown potential as anticancer agents. Their structures have been elucidated using various methods, and their activity against different cancer cell lines, such as breast cancer and colon carcinoma, has been investigated (Ghani & Mansour, 2011).

4. Optical and Electronic Applications

N-Phenyl-1H-benzimidazol-2-amine derivatives are used in the development of organic light-emitting diodes (OLEDs). Their excellent thermal stability and good solubility in common solvents make them suitable for use in phosphorescent OLEDs (Ge et al., 2008).

5. Charge Transfer Studies

These compounds have been synthesized and characterized as part of charge transfer complexes. These studies are essential for understanding the electron transfer processes and molecular interactions in such complexes (Shehab & Mansour, 2013).

6. Antioxidant Properties

Some benzimidazole derivatives have been synthesized and evaluated for their antioxidant properties, showing significant effects on lipid peroxidation in the rat liver, which is crucial for developing new antioxidant agents (Kuş et al., 2004).

7. Synthesis and Evaluation of Novel Derivatives

The design and synthesis of novel derivatives of N-Phenyl-1H-benzimidazol-2-amine have been carried out, with a focus on potential anticancer agents. The cytotoxicity of these compounds against various cancer cell lines has been evaluated (Kumar et al., 2021).

8. Improvement in Material Properties

Incorporating N-phenyl into poly(benzimidazole imide)s has improved properties like H2O-absorption and transparency, which is significant in material science applications (Qian et al., 2021).

9. Crystallography

The crystal structure of N-Phenyl-1H-benzimidazol-2-amine derivatives has been determined, providing insight into the geometric and spatial arrangement of these molecules (Eryigit & Kendi, 1998).

10. Antihistaminic Activity

These compounds have been synthesized and evaluated for their antihistaminic activity, demonstrating their potential in developing new antihistamine drugs (Janssens et al., 1985).

properties

IUPAC Name

N-phenyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13/h1-9H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAAURDVPDKVAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346252
Record name N-Phenyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-1H-benzimidazol-2-amine

CAS RN

21578-58-5
Record name N-Phenyl-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-Benzoimidazol-2-yl)-phenyl-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Then, 101.2 g (0.973 mol) of o-phenylenediamine and 235.5 g (0.973 mol) of S-methyl-N,N-diphenylisothiourea were changed into a four-necked flask of 1l capacity, and reacted at 140° C. for 10 hours. The reaction product was cooled and filtered, and the filter cake was washed with xylene to obtain the aimed 2-anilinobenzimidazole having a melting point of 193.2°-194.5° C. in an yield of 149.2 9 (73.2%).
Quantity
101.2 g
Type
reactant
Reaction Step One
Name
S-methyl-N,N-diphenylisothiourea
Quantity
235.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1l
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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